2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile
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Description
2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is a compound with the molecular formula C8H3BrN2OS . It is a member of a highly interesting heterocyclic structural class .
Synthesis Analysis
The synthesis of potential kinase inhibitors, 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid derivatives starting from aniline is described . This efficient high yielding sequence was carried out in six steps without any chromatographic purification . A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence .Molecular Structure Analysis
The molecular structure of 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile is characterized by a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a tandem nucleophilic aromatic substitution/cyclization reaction . This is the first efficient tandem SNAr/cyclization reaction to synthesize a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .Scientific Research Applications
-
Scientific Field: Medicinal Chemistry
- Application Summary : The compound 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid, which is structurally similar to the compound you mentioned, has been synthesized as a potential kinase inhibitor . Kinase inhibitors are important in the treatment of cancer.
- Methods of Application : The synthesis of this compound was carried out in six steps starting from aniline . A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence .
- Results or Outcomes : The synthesis was reported to be efficient and high-yielding . The resulting compound was intended to be used as a lead structure in the development of potential kinase inhibitors .
-
Scientific Field: Material Science
- Application Summary : A compound known as pyridine-diketopyrrolopyrrole (PyDPP), which can be synthesized from 2-pyridinecarbonitrile (a compound similar to the one you mentioned), is used as a building block for preparing low band-gap copolymers for use as electron donors in polymer solar cells .
- Methods of Application : The specific methods of synthesizing PyDPP from 2-pyridinecarbonitrile were not detailed in the source .
- Results or Outcomes : The resulting PyDPP-based copolymers are expected to enhance the efficiency of polymer solar cells .
-
Scientific Field: Medicinal Chemistry
- Application Summary : The compound 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid, which is structurally similar to the compound you mentioned, has been synthesized as a potential kinase inhibitor . Kinase inhibitors are important in the treatment of cancer.
- Methods of Application : The synthesis of this compound was carried out in six steps starting from aniline . A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence .
- Results or Outcomes : The synthesis was reported to be efficient and high-yielding . The resulting compound was intended to be used as a lead structure in the development of potential kinase inhibitors .
-
Scientific Field: Material Science
- Application Summary : A compound known as pyridine-diketopyrrolopyrrole (PyDPP), which can be synthesized from 2-pyridinecarbonitrile (a compound similar to the one you mentioned), is used as a building block for preparing low band-gap copolymers for use as electron donors in polymer solar cells .
- Methods of Application : The specific methods of synthesizing PyDPP from 2-pyridinecarbonitrile were not detailed in the source .
- Results or Outcomes : The resulting PyDPP-based copolymers are expected to enhance the efficiency of polymer solar cells .
-
Scientific Field: Medicinal Chemistry
- Application Summary : The compound 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic acid, which is structurally similar to the compound you mentioned, has been synthesized as a potential kinase inhibitor . Kinase inhibitors are important in the treatment of cancer.
- Methods of Application : The synthesis of this compound was carried out in six steps starting from aniline . A tandem nucleophilic aromatic substitution/cyclization reaction was used as a key step in the sequence .
- Results or Outcomes : The synthesis was reported to be efficient and high-yielding . The resulting compound was intended to be used as a lead structure in the development of potential kinase inhibitors .
-
Scientific Field: Material Science
- Application Summary : A compound known as pyridine-diketopyrrolopyrrole (PyDPP), which can be synthesized from 2-pyridinecarbonitrile (a compound similar to the one you mentioned), is used as a building block for preparing low band-gap copolymers for use as electron donors in polymer solar cells .
- Methods of Application : The specific methods of synthesizing PyDPP from 2-pyridinecarbonitrile were not detailed in the source .
- Results or Outcomes : The resulting PyDPP-based copolymers are expected to enhance the efficiency of polymer solar cells .
properties
IUPAC Name |
2-bromo-4-oxo-5H-thieno[3,2-c]pyridine-7-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2OS/c9-6-1-5-7(13-6)4(2-10)3-11-8(5)12/h1,3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAFOJCIZMGXIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=O)NC=C2C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593855 |
Source
|
Record name | 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |
CAS RN |
55040-43-2 |
Source
|
Record name | 2-Bromo-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90593855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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